molecular formula C16H12N4O3 B5802738 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone

5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone

Cat. No. B5802738
M. Wt: 308.29 g/mol
InChI Key: VUSILNLOUCCVQL-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furaldehyde and pyridinylhydrazone, and it has a unique chemical structure that makes it an interesting subject for study.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone involves the inhibition of various enzymes and signaling pathways that play a critical role in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
Studies have shown that the this compound compound can have significant biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, the compound has been shown to have a positive effect on the immune system, helping to boost its function and prevent the development of infections.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone in lab experiments is its potent anti-tumor and anti-inflammatory properties. This makes it an excellent candidate for studying the mechanisms of action of cancer and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone. One area of focus is the development of new drugs based on this compound. Researchers are exploring ways to modify the chemical structure of the compound to enhance its anti-tumor and anti-inflammatory properties. Additionally, there is a growing interest in studying the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, this compound is a chemical compound that has significant potential in various scientific fields. Its unique chemical structure and potent anti-tumor and anti-inflammatory properties make it an excellent candidate for further study and development. With continued research, this compound could lead to the development of new drugs and treatments for a variety of diseases.

Synthesis Methods

The synthesis of 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone involves the reaction between furaldehyde and pyridinylhydrazine in the presence of 4-nitrobenzaldehyde. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound.

Scientific Research Applications

The 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone compound has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. The compound has been shown to exhibit potent anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory conditions.

properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-20(22)13-6-4-12(5-7-13)15-9-8-14(23-15)11-18-19-16-3-1-2-10-17-16/h1-11H,(H,17,19)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSILNLOUCCVQL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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